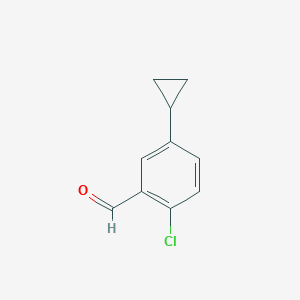
2-Chloro-5-cyclopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fifth position. This compound is used primarily in research and development within the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the final product meets the required purity standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: NaOCH₃, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
Oxidation: 2-Chloro-5-cyclopropylbenzoic acid.
Reduction: 2-Chloro-5-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropylbenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve the formation of covalent or non-covalent bonds with the active sites of proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
5-Cyclopropylbenzaldehyde: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
2-Bromo-5-cyclopropylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions in chemical reactions.
Uniqueness
2-Chloro-5-cyclopropylbenzaldehyde is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in certain chemical and biological applications, making it a valuable compound in research and industrial processes .
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2 |
Clé InChI |
OBSLBASKMCCVOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
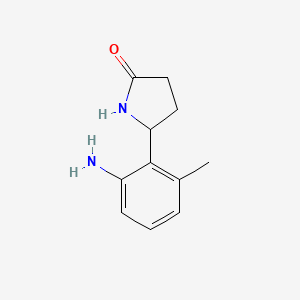
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
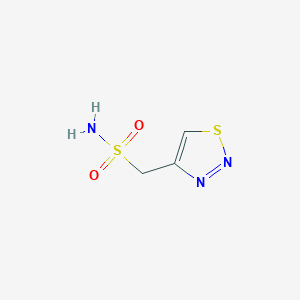
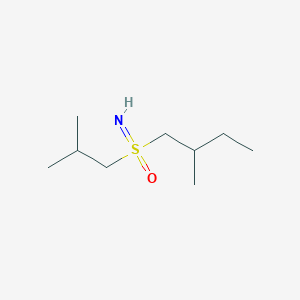
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

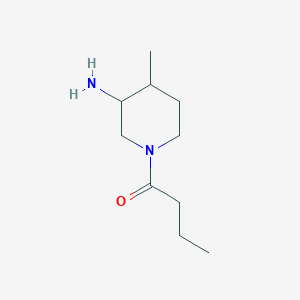
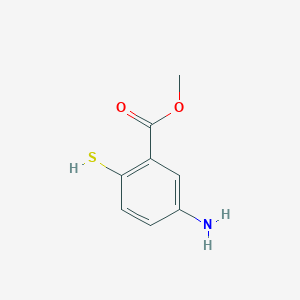
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
